![molecular formula C17H19NO2 B14239489 2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- CAS No. 249737-34-6](/img/structure/B14239489.png)
2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-butanone with 2-methoxyaniline and a phenyl group under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including different temperatures, pressures, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a diagnostic tool.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its effects. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways that result in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: This compound has a similar structure but lacks the amino group, which can significantly alter its chemical properties and applications.
Anisylacetone: Another related compound with a methoxyphenyl group, used in various chemical syntheses.
Uniqueness
2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- is unique due to the presence of both the methoxyphenyl and amino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
249737-34-6 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-(2-methoxyanilino)-4-phenylbutan-2-one |
InChI |
InChI=1S/C17H19NO2/c1-13(19)12-16(14-8-4-3-5-9-14)18-15-10-6-7-11-17(15)20-2/h3-11,16,18H,12H2,1-2H3 |
InChI-Schlüssel |
YNMARWKKGVAUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
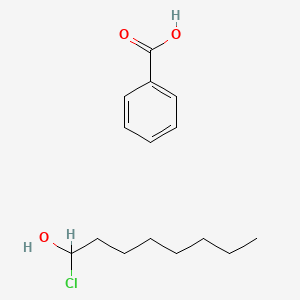
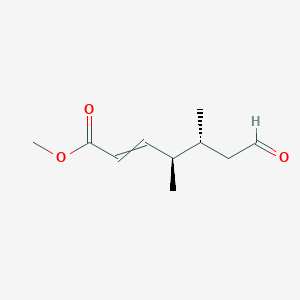
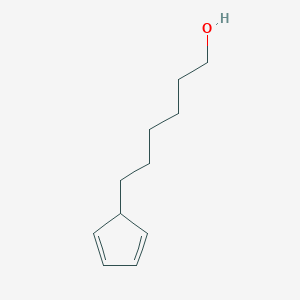
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
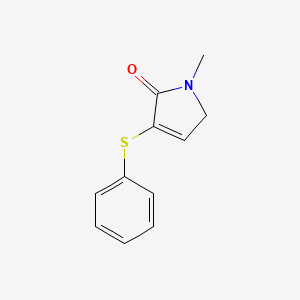
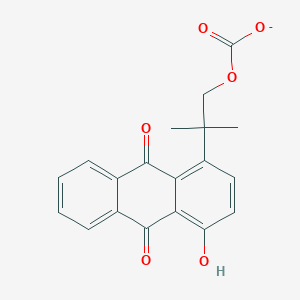

![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)


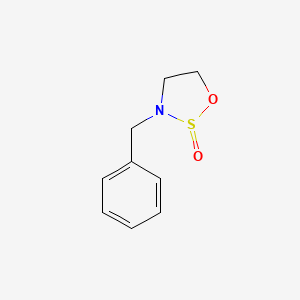

![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
